Methyl 3,4-bis(hexadecyloxy)benzoate
Description
Methyl 3,4-bis(hexadecyloxy)benzoate is a synthetic benzoate ester featuring two hexadecyloxy (C₁₆H₃₃O) substituents at the 3- and 4-positions of the benzene ring, with a methyl ester group at the 1-position. The long alkyl chains (hexadecyl) impart significant hydrophobicity, influencing solubility, melting behavior, and self-assembly properties.
Key properties inferred from structural analogs (e.g., methyl 3,4-bis(cyclopropylmethoxy)benzoate) suggest that the hexadecyloxy substituents likely reduce crystallinity compared to shorter or rigid chains, favoring amorphous solid states. The compound’s high molecular weight (C₃₉H₇₀O₅) and long alkyl chains also predict low water solubility and enhanced lipid solubility, making it a candidate for lipid-based drug delivery systems or hydrophobic coatings .
Properties
CAS No. |
180678-30-2 |
|---|---|
Molecular Formula |
C40H72O4 |
Molecular Weight |
617.0 g/mol |
IUPAC Name |
methyl 3,4-dihexadecoxybenzoate |
InChI |
InChI=1S/C40H72O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34-43-38-33-32-37(40(41)42-3)36-39(38)44-35-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32-33,36H,4-31,34-35H2,1-3H3 |
InChI Key |
JMSAXTFJBXRQQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-bis(hexadecyloxy)benzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with hexadecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting intermediate is then methylated using methyl iodide and a base such as potassium carbonate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-bis(hexadecyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hexadecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and strong bases like sodium hydride are typically employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced esters.
Substitution: Various alkoxy-substituted benzoates.
Scientific Research Applications
Methyl 3,4-bis(hexadecyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,4-bis(hexadecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. Its effects are mediated through its structural features, which allow it to interact with various biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares Methyl 3,4-bis(hexadecyloxy)benzoate with structurally related benzoate esters:
| Compound Name | Substituents (Positions 3,4) | Molecular Formula | Key Properties | Applications/Findings |
|---|---|---|---|---|
| This compound | Hexadecyloxy (C₁₆H₃₃O) | C₃₉H₇₀O₅ | High hydrophobicity; low water solubility | Surfactants, lipid carriers |
| Methyl 3,4-bis(cyclopropylmethoxy)benzoate | Cyclopropylmethoxy (C₃H₅CH₂O) | C₁₇H₂₀O₅ | Crystalline structure; moderate solubility | PDE4 inhibitor synthesis byproduct |
| Methyl 3,4-bis(2-methoxyethoxy)benzoate | 2-Methoxyethoxy (CH₂OCH₃CH₂O) | C₁₄H₂₀O₆ | Polar ether linkages; enhanced water solubility | Not specified |
| Methyl 3,4-dihydroxybenzoate | Hydroxy (-OH) | C₈H₈O₄ | High reactivity; acidic | Intermediate in organic synthesis |
Physicochemical Properties
- Solubility: The hexadecyloxy chains render this compound insoluble in polar solvents (e.g., water) but highly soluble in nonpolar solvents (e.g., hexane, chloroform). In contrast, Methyl 3,4-bis(2-methoxyethoxy)benzoate exhibits improved water solubility due to its ether-oxygen atoms, which form hydrogen bonds .
- Thermal Stability : Long alkyl chains (e.g., hexadecyl) typically lower melting points compared to rigid substituents like cyclopropylmethoxy. For example, Methyl 3,4-bis(cyclopropylmethoxy)benzoate forms stable crystals with defined melting points, as confirmed by X-ray crystallography .
- Reactivity : Methyl 3,4-dihydroxybenzoate, with free hydroxyl groups, undergoes facile derivatization (e.g., trifluoroacetylation or alkylation), whereas the hexadecyloxy groups in the target compound hinder electrophilic substitution reactions .
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